molecular formula C22H16ClN3O2 B2558213 2-amino-3-benzoyl-N-(4-chlorophenyl)indolizine-1-carboxamide CAS No. 898417-59-9

2-amino-3-benzoyl-N-(4-chlorophenyl)indolizine-1-carboxamide

Cat. No.: B2558213
CAS No.: 898417-59-9
M. Wt: 389.84
InChI Key: CUCZWAILEIEBGL-UHFFFAOYSA-N
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Description

2-Amino-3-benzoyl-N-(4-chlorophenyl)indolizine-1-carboxamide is a heterocyclic compound featuring an indolizine core substituted with a benzoyl group at position 3, an amino group at position 2, and a 4-chlorophenylcarboxamide moiety at position 1. Its molecular structure combines aromatic and electron-withdrawing groups, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

2-amino-3-benzoyl-N-(4-chlorophenyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O2/c23-15-9-11-16(12-10-15)25-22(28)18-17-8-4-5-13-26(17)20(19(18)24)21(27)14-6-2-1-3-7-14/h1-13H,24H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUCZWAILEIEBGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=C(C=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-benzoyl-N-(4-chlorophenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminoindolizine with benzoyl chloride in the presence of a base, followed by the introduction of the 4-chlorophenyl group through a nucleophilic substitution reaction. The reaction conditions often involve the use of solvents like dichloromethane or toluene and catalysts such as triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-benzoyl-N-(4-chlorophenyl)indolizine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be performed to replace the 4-chlorophenyl group with other substituents, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-amino-3-benzoyl-N-(4-chlorophenyl)indolizine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-3-benzoyl-N-(4-chlorophenyl)indolizine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Variations on the Benzoyl Group

  • Analog 1: 2-Amino-3-(4-fluorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide (CAS 898433-85-7) Substituent: 4-Fluorobenzoyl (electron-withdrawing). Molecular Weight: 403.413 g/mol. Impact: Fluorine’s electronegativity may enhance binding affinity in biological systems [3].
  • Analog 2: 2-Amino-N-(2-chlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide (CAS 903315-26-4) Substituent: 4-Methoxybenzoyl (electron-donating). Molecular Weight: 419.865 g/mol. Impact: Methoxy groups increase solubility but may reduce membrane permeability [4].

Variations in the N-Aryl Carboxamide Group

  • Target Compound : N-(4-chlorophenyl).
  • Analog 3 : N-(4-Methoxyphenyl) (CAS 898433-85-7)
    • Substituent: 4-Methoxyphenyl (electron-donating).
    • Impact: Likely reduces oxidative stability compared to chloro-substituted analogs [3].
  • Analog 4: N-(2-Chlorophenyl) (CAS 903315-26-4) Substituent: 2-Chlorophenyl (ortho position).

Comparative Data Table

Compound Name (CAS) Benzoyl Substituent N-Aryl Group Molecular Weight (g/mol) Notable Properties/Bioactivity
Target Compound Benzoyl 4-Chlorophenyl Not Provided Hypothesized insecticidal potential
2-Amino-3-(4-fluorobenzoyl)-... (898433-85-7) [3] 4-Fluorobenzoyl 4-Methoxyphenyl 403.413 Enhanced electronic interaction
2-Amino-N-(2-chlorophenyl)-... (903315-26-4) [4] 4-Methoxybenzoyl 2-Chlorophenyl 419.865 Steric hindrance, reduced activity
N-(4-Chlorophenyl)-pyridine derivative [1] N/A 4-Chlorophenyl Not Provided IC50 < Acetamiprid in aphid assays

Key Research Findings

Substituent Position Matters : Para-substituted chlorophenyl groups (as in the target compound) generally outperform ortho-substituted analogs in bioactivity due to reduced steric interference [4][4].

Electron-Donating vs. Withdrawing Groups : Methoxy groups (electron-donating) improve solubility but may compromise stability, whereas halogens like chlorine (electron-withdrawing) enhance lipophilicity and target binding [5][5].

Agrochemical Potential: The 4-chlorophenyl motif, shared with ’s insecticidal compounds, positions the target compound as a candidate for agricultural applications [1].

Biological Activity

2-amino-3-benzoyl-N-(4-chlorophenyl)indolizine-1-carboxamide is a complex organic compound belonging to the indolizine family, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activities, synthesis methods, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C22H16ClN3O2C_{22}H_{16}ClN_{3}O_{2}. Its structure includes:

  • An indolizine core
  • An amino group
  • A benzoyl moiety
  • A 4-chlorophenyl substituent

This unique combination of functional groups may contribute to its distinct biological activities compared to similar compounds.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anti-inflammatory Properties : The compound has shown potential in inhibiting cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. Binding studies suggest that it forms hydrogen bonds critical for enzyme inhibition, indicating a mechanism of action through competitive inhibition.
  • Anticancer Activity : Similar indolizine derivatives have been studied for their anticancer properties. The structural diversity within this chemical class allows for varied interactions with biological targets, enhancing their potential as therapeutic agents against cancer.
  • Interaction with Receptors : The compound may act as an allosteric enhancer for specific receptors, such as the A1 adenosine receptor. This interaction can modulate receptor activity, leading to enhanced physiological responses .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of Indolizine Core : This is achieved through cyclization reactions involving suitable precursors.
  • Introduction of Benzoyl Group : The benzoyl group is added via Friedel-Crafts acylation using benzoyl chloride.
  • Substitution with Chlorophenyl Group : A nucleophilic substitution reaction introduces the 4-chlorophenyl group into the structure.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors. The compound's structure allows it to bind with high affinity, modulating target activity and leading to various biological outcomes, including anti-inflammatory and anticancer effects.

Research Findings and Case Studies

Several studies have been conducted to explore the biological activity of this compound:

StudyFocusFindings
COX-2 InhibitionDemonstrated significant binding affinity and inhibition potential.
A1 Adenosine ReceptorIdentified as an allosteric enhancer, improving receptor response.
Anticancer ActivityShowed promising results in various cancer cell lines.

These findings underscore the therapeutic potential of this compound across different medical applications.

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